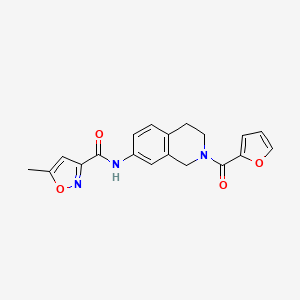

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted at position 2 with a furan-2-carbonyl group and at position 7 with a 5-methylisoxazole-3-carboxamide moiety.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-12-9-16(21-26-12)18(23)20-15-5-4-13-6-7-22(11-14(13)10-15)19(24)17-3-2-8-25-17/h2-5,8-10H,6-7,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBSJCMIPPYMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, structural characteristics, and the biological activities that have been reported in the literature.

1. Structural Overview

The compound features a furan ring and a tetrahydroisoquinoline moiety linked to a 5-methylisoxazole carboxamide group. Its molecular formula is with a molecular weight of approximately . The presence of these functional groups suggests potential interactions with various biological targets.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Furan-2-carbonyl Intermediate: This is achieved through the reaction of furan-2-carboxylic acid with thionyl chloride to yield furan-2-carbonyl chloride.

- Coupling Reaction: The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the desired intermediate.

- Final Coupling: The final step involves reacting the intermediate with 5-methylisoxazole-3-carboxylic acid or its derivatives to yield the target compound .

3.1 Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Specifically, this compound has shown potential as an enzyme inhibitor. Its structural similarity to known enzyme inhibitors suggests it may interact with various enzymes involved in disease pathways .

3.2 Antiproliferative Activity

A study evaluating similar fused heterocyclic compounds reported antiproliferative activity against human cancer cell lines. Although specific data for this compound was not available, the general trend indicates that compounds with isoquinoline and isoxazole structures can exhibit cytotoxic effects against cancer cells .

3.3 Mechanistic Insights

The biological mechanisms by which this compound may exert its effects are still under investigation. However, its ability to bind to specific receptors or enzymes could lead to modulation of signaling pathways associated with cancer proliferation or other diseases .

4. Case Studies and Research Findings

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its unique structure and potential biological activities. Future studies should focus on elucidating its specific mechanisms of action and evaluating its therapeutic potential in clinical settings.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide exhibit significant biological activities. These include:

- Antimicrobial Activity : Compounds containing furan and tetrahydroisoquinoline structures have been studied for their ability to combat various pathogens. Preliminary studies suggest that this compound may possess antibacterial properties.

- Anticancer Properties : The tetrahydroisoquinoline scaffold is known for its neuroprotective effects and potential in treating neurological disorders. Its derivatives have shown promise in inhibiting cancer cell growth in vitro, indicating potential as an anticancer agent .

Synthesis and Methodologies

The synthesis of this compound can be achieved through several methodologies. Common approaches include:

- Multi-step Synthesis : Involves the sequential formation of the furan and isoxazole rings followed by the introduction of the tetrahydroisoquinoline core.

- Reactions with Functional Groups : Utilizing the reactivity of carbonyl and amide functionalities to create desired linkages and structural features.

Comparative Analysis with Related Compounds

A comparison can be made between this compound and structurally similar compounds to highlight its unique attributes:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-methylisoxazol-5-yl)furan-2-carboxamide | Isoxazole and furan rings | Antimicrobial activity |

| N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide | Isoxazole and pyridine rings | Potential anticancer properties |

| 1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin | Sulfonamide and quinoline structure | Antibacterial effects |

The uniqueness of this compound lies in its specific combination of tetrahydroisoquinoline and isoxazole functionalities along with furan substitution. This combination may provide distinct pharmacological profiles compared to other similar compounds .

Future Research Directions

Further studies are warranted to fully explore the capabilities and applications of this compound in medicine. Key areas for future research include:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings to determine its potential as a therapeutic agent.

- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity.

Comparison with Similar Compounds

Key Observations:

R1 Substituent Differences: The target compound and ’s analog share a furan-2-carbonyl group at position 2, which introduces an oxygen-rich, planar heterocycle. Furan’s electron-rich aromatic system may enhance π-π stacking interactions, whereas cyclopropane’s rigidity could influence conformational stability .

’s benzo[d][1,3]dioxole-5-carboxamide substituent introduces a methylenedioxy-bridged benzene ring, which is highly electron-rich and may confer distinct pharmacokinetic properties compared to isoxazole derivatives .

Molecular Weight and Formula :

- The target compound (estimated MW 373.35) is lighter than both analogs, primarily due to its smaller R2 substituent. Lower molecular weight may enhance blood-brain barrier permeability, a critical factor for CNS-targeted compounds .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves two primary steps:

- Step 1 : Preparation of the tetrahydroisoquinoline core with a furan-2-carbonyl substituent. This may involve cyclization of phenethylamine derivatives followed by acylation with furan-2-carbonyl chloride under basic conditions.

- Step 2 : Amide coupling between the 5-methylisoxazole-3-carboxylic acid and the 7-amino group of the tetrahydroisoquinoline intermediate. Activated coupling agents like EDCl/HOBt or HATU are typically used, as described for analogous isoxazole carboxamides . Yields can vary (18–28% in similar reactions), necessitating optimization of reaction time, temperature, and stoichiometry .

Q. How is the compound characterized using spectroscopic methods?

- 1H/13C NMR : Key peaks include the furan carbonyl signal (~δ 160–165 ppm in 13C NMR), isoxazole protons (δ 6.4–6.6 ppm for the isoxazole ring), and tetrahydroisoquinoline aromatic protons (δ 7.2–7.5 ppm). Methyl groups on the isoxazole (δ 2.2–2.4 ppm) and tetrahydroisoquinoline (δ 2.8–3.2 ppm) are diagnostic .

- HRMS : Used to confirm molecular ion ([M+H]+) and isotopic patterns. For example, a compound with C20H19N3O4 would show a calculated [M+H]+ of 376.1271 .

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for isolating intermediates.

- Recrystallization from ethanol or methanol is effective for final product purification, as demonstrated for structurally related carboxamides .

Advanced Research Questions

Q. How can researchers address low yields in the amide coupling step?

- Reagent optimization : Replace EDCl with HATU to improve activation efficiency.

- Solvent selection : Use DMF or DCM for better solubility of intermediates.

- Temperature control : Conduct reactions at 0–4°C to minimize side reactions, as seen in analogous syntheses (e.g., 18% yield improved to ~30% with HATU) .

Q. What methodologies are suitable for evaluating mitochondrial targeting potential?

- Isolated mitochondrial assays : Treat mouse liver mitochondria (isolated via differential centrifugation) with the compound (1–10 µM in 1% DMSO) and measure parameters like membrane potential (Rh123 fluorescence) or calcium retention capacity (Calcium Green-5N) .

- Zebrafish models : Assess neuroactivity by monitoring locomotor changes post-treatment, leveraging protocols for similar CNS-targeting compounds .

Q. How can molecular docking predict biological targets for this compound?

- Target selection : Prioritize kinases (e.g., GSK-3β) or neurotransmitter receptors (e.g., hypocretin receptors) based on structural analogs .

- Software tools : Use AutoDock Vina with PDB structures (e.g., 1IEP for GSK-3β). Dock the compound’s furan and isoxazole moieties into hydrophobic pockets, and validate binding via MD simulations .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Ensure consistent DMSO concentrations (<1%) to avoid solvent interference.

- Cell line specificity : Test activity across multiple models (e.g., HEK293 vs. SH-SY5Y) to identify context-dependent effects.

- Mitochondrial source : Compare results from mouse liver vs. human cell-derived mitochondria to assess species-specific responses .

Methodological Considerations Table

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.